Chemical structure and properties of (2-Propylpyridin-4-yl)methanamine dihydrochloride
Chemical structure and properties of (2-Propylpyridin-4-yl)methanamine dihydrochloride
Introduction
(2-Propylpyridin-4-yl)methanamine dihydrochloride is a substituted pyridine derivative. While specific research on this exact compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This guide aims to provide a comprehensive technical overview of its chemical structure, predicted properties, a plausible synthetic route, and potential areas of application based on the analysis of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Physicochemical Properties
The fundamental structure of (2-Propylpyridin-4-yl)methanamine dihydrochloride consists of a pyridine ring substituted at the 2-position with a propyl group and at the 4-position with a methanamine group. The dihydrochloride salt form indicates that both the pyridine ring nitrogen and the primary amine nitrogen are protonated.
Molecular Structure:
Physicochemical Data Summary:
| Property | Value | Source/Method |
| IUPAC Name | (2-Propylpyridin-4-yl)methanamine dihydrochloride | Derived from structure |
| Molecular Formula | C9H16N2 · 2HCl | Derived from structure |
| Molecular Weight | 225.16 g/mol | Calculated |
| Predicted LogP | ~1.5 - 2.5 | Estimated based on related structures[1] |
| Predicted pKa | Pyridine N: ~5-6, Amine N: ~9-10 | General chemical principles |
| Solubility | Expected to be soluble in water and polar protic solvents. | Inferred from dihydrochloride salt form |
| Appearance | Likely a crystalline solid. | Inferred from salt form |
Synthesis and Characterization
A plausible synthetic route for (2-Propylpyridin-4-yl)methanamine dihydrochloride can be devised based on established pyridine functionalization methodologies, similar to those reported for related pyridine derivatives.[2][3]
Proposed Synthetic Pathway
A potential synthesis could start from a commercially available 2-propyl-4-cyanopyridine or by introducing the propyl group to a suitable pyridine precursor. A subsequent reduction of the nitrile group would yield the desired amine.
Caption: Proposed synthetic pathway for (2-Propylpyridin-4-yl)methanamine dihydrochloride.
Experimental Protocol: Reduction of 2-Propyl-4-cyanopyridine
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Dissolution: Dissolve 2-propyl-4-cyanopyridine (1 equivalent) in a suitable anhydrous solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Addition: Add a catalytic amount of a reduction catalyst, for instance, 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi) and stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude (2-Propylpyridin-4-yl)methanamine.
Experimental Protocol: Dihydrochloride Salt Formation
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Dissolution: Dissolve the crude (2-Propylpyridin-4-yl)methanamine in a minimal amount of a suitable anhydrous solvent like diethyl ether or methanol.
-
Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (2 equivalents) to the stirred solution.
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Precipitation: The dihydrochloride salt should precipitate out of the solution.
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Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Propylpyridin-4-yl)methanamine dihydrochloride as a solid.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the chemical structure by showing the characteristic signals for the propyl group, the pyridine ring protons, and the aminomethyl group.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would determine the exact mass of the molecule, confirming its elemental composition.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as N-H stretches for the amine and ammonium salts, and C=N and C=C stretches for the pyridine ring.
-
Elemental Analysis: To confirm the empirical formula and the stoichiometry of the dihydrochloride salt.
Potential Biological Activity and Applications
While no specific biological data for (2-Propylpyridin-4-yl)methanamine dihydrochloride has been found, the pyridine-4-yl-methanamine scaffold is present in compounds with known pharmacological activities.
Potential as an MmpL3 Inhibitor
Structurally related pyridine-2-methylamine derivatives have been identified as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[2] This suggests that (2-Propylpyridin-4-yl)methanamine could be investigated as a potential anti-tubercular agent.
Caption: Postulated mechanism of action as an MmpL3 inhibitor.
Potential as a LOXL2 Inhibitor
(2-Chloropyridin-4-yl)methanamine has been identified as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrosis and cancer.[7] Given the structural similarity, (2-Propylpyridin-4-yl)methanamine could also exhibit inhibitory activity against LOXL2, making it a candidate for investigation in anti-fibrotic or anti-cancer research.
Safety and Handling
Specific safety data for (2-Propylpyridin-4-yl)methanamine dihydrochloride is not available. However, based on safety data sheets for structurally similar compounds, the following precautions should be taken.[8][9][10]
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Hazard Statements: Likely to cause skin and serious eye irritation.[8][9] May cause respiratory irritation.[8][9] May be harmful if swallowed or in contact with skin.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[10]
-
Use only in a well-ventilated area.[10]
-
Wash hands and any exposed skin thoroughly after handling.[9]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[9]
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.[9]
-
Store in a well-ventilated place and keep the container tightly closed.[10]
-
Conclusion
(2-Propylpyridin-4-yl)methanamine dihydrochloride is a compound of interest due to its structural relationship to known bioactive molecules. While direct experimental data is scarce, this guide provides a comprehensive theoretical framework covering its structure, a plausible synthesis, and potential biological applications. The proposed synthetic route is based on established chemical transformations, and the predicted biological activities are inferred from structurally similar compounds. Further experimental investigation is warranted to validate these hypotheses and to fully characterize the chemical and biological properties of this compound.
References
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PubChem. 2-Propylpyridine. National Center for Biotechnology Information. [Link]
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Wen, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(3), 2037-2057. [Link]
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MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]
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National Center for Biotechnology Information. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
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